molecular formula C28H32N4O9 B6062588 N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid

Cat. No.: B6062588
M. Wt: 568.6 g/mol
InChI Key: JPGJPCIZEGKIEG-UHFFFAOYSA-N
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Description

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzyl group, a dihydropyrroloquinoline core, and a diethylaminoacetamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid typically involves multiple steps, starting with the preparation of the dihydropyrroloquinoline core. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to facilitate the formation of the desired ring structure. The benzyl group is then introduced through a benzylation reaction, followed by the attachment of the diethylaminoacetamide moiety via an amide coupling reaction. The final step involves the formation of the oxalic acid salt, which can be achieved through a simple acid-base reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors for cyclization reactions, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: In biological research, the compound may be used to investigate its effects on various biological systems, including its potential as a therapeutic agent.

    Medicine: The compound’s unique structure and potential biological activity make it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

    Industry: The compound may also have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating signal transduction pathways, or altering gene expression. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid include other dihydropyrroloquinoline derivatives, as well as compounds with similar functional groups, such as benzylamines or diethylaminoacetamides.

Uniqueness

What sets this compound apart from others is its unique combination of structural features, which may confer distinct chemical and biological properties. For example, the presence of the dihydropyrroloquinoline core may enhance the compound’s stability and reactivity, while the benzyl and diethylaminoacetamide groups may contribute to its potential biological activity.

Properties

IUPAC Name

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O.2C2H2O4/c1-3-27(4-2)17-22(29)26-23-19-12-8-9-13-21(19)25-24-20(23)14-15-28(24)16-18-10-6-5-7-11-18;2*3-1(4)2(5)6/h5-13H,3-4,14-17H2,1-2H3,(H,25,26,29);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGJPCIZEGKIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)CC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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